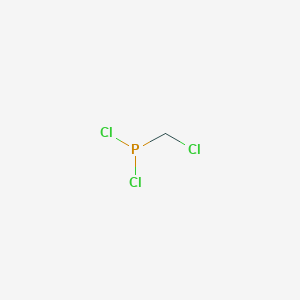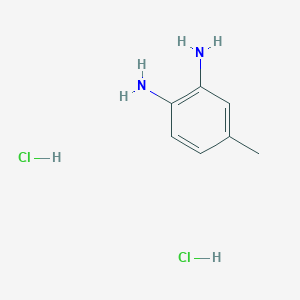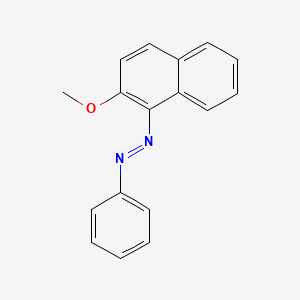
Diazene, (2-methoxy-1-naphthalenyl)phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazene, (2-methoxy-1-naphthalenyl)phenyl-, also known as 1-(1-methoxy-2-naphthalenyl)-2-phenyl-diazene, is an organic compound with the molecular formula C17H14N2O. This compound belongs to the class of diazenes, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N). Diazene compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diazene, (2-methoxy-1-naphthalenyl)phenyl- typically involves the reaction of 2-methoxy-1-naphthylamine with nitrosobenzene under controlled conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which subsequently undergoes coupling with the aromatic amine to form the desired diazene compound. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the diazonium intermediate.
Industrial Production Methods
Industrial production of diazene, (2-methoxy-1-naphthalenyl)phenyl- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Diazene, (2-methoxy-1-naphthalenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of the diazene bond can yield hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Nitrated and halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
Diazene, (2-methoxy-1-naphthalenyl)phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of diazene, (2-methoxy-1-naphthalenyl)phenyl- involves its interaction with molecular targets through the nitrogen-nitrogen double bond. The compound can undergo photoisomerization, where exposure to light induces a change in the configuration of the N=N bond. This property is exploited in various applications, such as molecular switches and sensors. Additionally, the compound can form hydrogen bonds and π-π interactions with other molecules, influencing its reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Diazene, (4-methoxyphenyl)phenyl-: Similar structure but with a methoxy group at the para position of the phenyl ring.
Diazene, bis(4-methoxyphenyl)-, 1-oxide: Contains two methoxyphenyl groups and an additional oxygen atom.
Uniqueness
Diazene, (2-methoxy-1-naphthalenyl)phenyl- is unique due to the presence of the naphthalenyl group, which imparts distinct electronic and steric properties. This structural feature influences the compound’s reactivity and interactions with other molecules, making it suitable for specific applications in materials science and molecular engineering.
Propiedades
Número CAS |
2036-46-6 |
|---|---|
Fórmula molecular |
C17H14N2O |
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
(2-methoxynaphthalen-1-yl)-phenyldiazene |
InChI |
InChI=1S/C17H14N2O/c1-20-16-12-11-13-7-5-6-10-15(13)17(16)19-18-14-8-3-2-4-9-14/h2-12H,1H3 |
Clave InChI |
XTESNQLYGGMFJY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=CC=CC=C2C=C1)N=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tricyclo[5.2.1.02,6]decan-8-amine;2,4,6-trinitrophenol](/img/structure/B14752556.png)

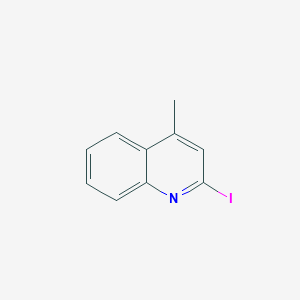
![5-amino-N-[(3-fluoro-4-hydroxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B14752570.png)
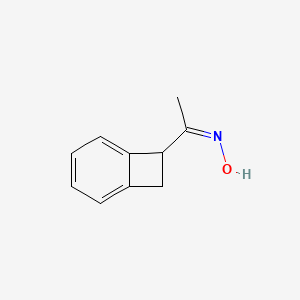
![Quinolino[3,2-b]acridine](/img/structure/B14752580.png)

![methyl (1S,2S,3R,5S,8S,9R,10R)-10-[(2R,3E,5E,7E)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B14752585.png)
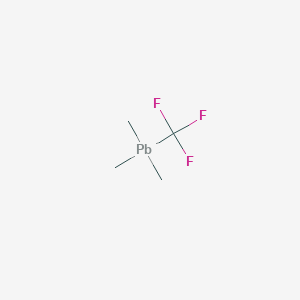
![Spiro[5.5]undec-2-ene](/img/structure/B14752593.png)
![2,3-Diphenyl-5,6,7,8-tetrahydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one](/img/structure/B14752602.png)

